An In-depth Technical Guide to 1-Bromo-3-chlorobenzene: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-Bromo-3-chlorobenzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-3-chlorobenzene, detailed experimental protocols for its synthesis, and a discussion of its applications, particularly within the realm of drug discovery and development.
Core Physical and Chemical Properties
1-Bromo-3-chlorobenzene is a halogenated aromatic hydrocarbon that serves as a versatile intermediate in organic synthesis. At room temperature, it is a colorless to pale yellow liquid with a characteristic aromatic odor.[1][2] It is a compound of interest for chemists due to the differential reactivity of its two halogen substituents, which allows for selective functionalization in the synthesis of more complex molecules.[3]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of 1-Bromo-3-chlorobenzene.
| Property | Value | Reference(s) |
| CAS Number | 108-37-2 | [4][5][6] |
| Molecular Formula | C₆H₄BrCl | [4][6][7] |
| Molecular Weight | 191.45 g/mol | [4][5][6] |
| Appearance | Colorless to light yellow clear liquid | [1][7][8] |
| Melting Point | -22 °C to -21 °C | [3][4][9] |
| Boiling Point | 195-196 °C | [3][4][5][8] |
| Density | 1.63 g/mL at 25 °C | [3][5] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform.[1][2][4] | [1][2][4] |
| Refractive Index (n20/D) | 1.576 - 1.577 | [3][4][5] |
| Flash Point | 80 °C (closed cup) | [5][8] |
| SMILES | Clc1cccc(Br)c1 | [5][7] |
| InChI Key | JRGGUPZKKTVKOV-UHFFFAOYSA-N | [5] |
Synthesis and Experimental Protocols
1-Bromo-3-chlorobenzene can be synthesized through various routes, with a common and effective method being the Sandmeyer reaction starting from 3-chloroaniline (B41212). This procedure involves the diazotization of the primary amine followed by the introduction of the bromo group using a copper(I) bromide catalyst.
Detailed Experimental Protocol: Synthesis via Sandmeyer Reaction
This protocol outlines the synthesis of 1-Bromo-3-chlorobenzene from 3-chloroaniline.
Materials and Reagents:
-
3-Chloroaniline
-
Hydrobromic acid (48% aqueous solution)
-
Sodium nitrite (B80452) (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Diethyl ether
-
Sodium hydroxide (B78521) (NaOH) solution (1M)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice
Procedure:
-
Diazotization of 3-Chloroaniline:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 3-chloroaniline and 48% hydrobromic acid.
-
Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite in cold deionized water.
-
Add the sodium nitrite solution dropwise to the aniline (B41778) mixture over 30 minutes, ensuring the internal temperature is maintained between 0 and 5 °C.
-
Stir the resulting diazonium salt solution for an additional 20 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, add copper(I) bromide to a portion of 48% hydrobromic acid.
-
Add the cold diazonium salt solution portion-wise to the vigorously stirred CuBr suspension at room temperature. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, warm the reaction mixture to 60 °C for 30 minutes to ensure the complete decomposition of the diazonium salt.
-
Cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 70 mL).
-
Combine the organic extracts and wash with 1M sodium hydroxide solution, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude 1-Bromo-3-chlorobenzene can be purified by vacuum distillation.
-
Logical Workflow and Visualizations
The synthesis of 1-Bromo-3-chlorobenzene via the Sandmeyer reaction can be visualized as a clear, stepwise process. The following diagram, generated using the DOT language, illustrates this experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. brainly.in [brainly.in]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. brainly.com [brainly.com]
- 6. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 - Google Docs [docs.google.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
